molecular formula C16H15NO3 B13974701 Phenyl 3-benzamidopropanoate CAS No. 89928-12-1

Phenyl 3-benzamidopropanoate

Cat. No.: B13974701
CAS No.: 89928-12-1
M. Wt: 269.29 g/mol
InChI Key: MRYIAHXLFBNBIJ-UHFFFAOYSA-N
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Description

Phenyl 3-benzamidopropanoate is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a molecular structure combining benzamide and phenylpropanoate moieties, functional groups known for their utility in developing bioactive molecules and synthetic intermediates . The ester linkage, derived from a 3-phenylpropanoic acid scaffold, is a common feature in various compounds, including flavors and fragrances . The presence of the benzamide group is significant, as this structural motif is frequently investigated in medicinal chemistry for its potential biological activities. For instance, patented research on benzamide and related compounds highlights their exploration in the context of therapeutic applications for various diseases . Similarly, amide derivatives of 3-phenylpropionic acid have been studied for their potential use in preparing medicines targeting neurological conditions . As a hybrid molecule, Phenyl 3-benzamidopropanoate may be utilized in research as a key intermediate in organic synthesis or as a probe for studying biochemical interactions. Its applications could span the development of prodrugs, enzyme inhibitors, or the synthesis of more complex chemical entities. Researchers value this compound for its versatility in constructing molecules with potential pharmacological profiles. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89928-12-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

phenyl 3-benzamidopropanoate

InChI

InChI=1S/C16H15NO3/c18-15(20-14-9-5-2-6-10-14)11-12-17-16(19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)

InChI Key

MRYIAHXLFBNBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Phenyl 3-benzamidopropanoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 3-benzamidopropanoate (N-benzoyl-β-alanine phenyl ester) represents a critical scaffold in the development of "soft" anti-inflammatory agents and peptidomimetics. Unlike rigid non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold utilizes a flexible β-alanine linker and a metabolically labile phenyl ester tail to balance local efficacy with systemic safety.

This guide analyzes the structure-activity relationship (SAR) of this molecule, focusing on its potential as a transient inhibitor of inflammatory pathways (e.g., COX-2 inhibition, cytokine suppression).[1] It details the synthetic protocols, hydrolytic stability profiling, and electronic tuning required to optimize this lead compound.

Structural Anatomy & Pharmacophore Analysis

To understand the SAR, we must deconstruct the molecule into three distinct pharmacophoric regions.

RegionComponentFunctionSAR Optimization Strategy
Region A Benzoyl Cap Hydrophobic binding; π-π stacking interactions with receptor pockets (e.g., COX hydrophobic channel).Tune electronic density (Hammett

) to optimize binding affinity.
Region B Amide Linker Hydrogen bond donor/acceptor; provides critical spacing (β-alanine = 3 carbons).Maintain H-bonding capability. Rigidification (e.g., cyclization) often reduces activity, suggesting flexibility is key.
Region C Phenyl Ester The "Soft Switch." Determines metabolic stability and lipophilicity.[2]Modulate hydrolysis rate (

) via substitution. Electron-withdrawing groups (EWGs) accelerate breakdown; Electron-donating groups (EDGs) prolong half-life.
The "Soft Drug" Mechanism

The phenyl ester moiety is designed to be susceptible to plasma esterases (e.g., butyrylcholinesterase). Upon absorption into systemic circulation, the molecule hydrolyzes into 3-benzamidopropanoic acid (inactive metabolite) and phenol (rapidly conjugated/excreted). This reduces systemic toxicity while maintaining high local concentration at the site of inflammation (e.g., topical or intra-articular application).

Synthetic Pathways

The synthesis of Phenyl 3-benzamidopropanoate follows a convergent Schotten-Baumann or carbodiimide coupling strategy.

Synthesis Visualization (Graphviz)

Synthesis_Pathway Start1 Benzoyl Chloride (Electrophile) Inter Intermediate: 3-Benzamidopropanoic Acid Start1->Inter Schotten-Baumann (NaOH, 0°C) Start2 β-Alanine (Linker) Start2->Inter Final Target: Phenyl 3-benzamidopropanoate Inter->Final Coupling Reagent Phenol (Nucleophile) Reagent->Final Coupling DCC / DMAP (Esterification) Coupling->Final Catalyst

Figure 1: Convergent synthetic pathway via N-benzoylation followed by Steglich esterification.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Benzamidopropanoic Acid

  • Dissolve β-alanine (10 mmol) in 10% NaOH (20 mL) at 0°C.

  • Add benzoyl chloride (11 mmol) dropwise over 30 minutes with vigorous stirring.

  • Maintain pH > 8 by adding additional NaOH if necessary.

  • Acidify with HCl (2M) to pH 2. The white precipitate (acid intermediate) forms.

  • Filter, wash with cold water, and recrystallize from ethanol.

Step 2: Esterification (Target Molecule)

  • Dissolve the intermediate (5 mmol) and phenol (5 mmol) in dry Dichloromethane (DCM, 20 mL).

  • Add DMAP (0.5 mmol) as a catalyst.

  • Cool to 0°C and add DCC (N,N'-Dicyclohexylcarbodiimide, 5.5 mmol).

  • Stir at room temperature for 12 hours. Urea byproduct precipitates.

  • Filter off urea. Wash filtrate with NaHCO3 (sat.) and Brine.

  • Evaporate solvent and purify via column chromatography (Hexane:EtOAc 8:2).

SAR Deep Dive: Electronic Tuning

The biological activity and half-life (


) of the molecule are heavily influenced by substituents on the two phenyl rings.
Region A (Benzoyl) - Binding Affinity

Modifications here affect the molecule's fit into the hydrophobic pocket of the target enzyme (e.g., COX-2).

  • Para-Nitro (

    
    -NO
    
    
    
    ):
    Strong EWG. Increases receptor binding affinity in some models due to dipole interactions but may increase toxicity.
  • Para-Methoxy (

    
    -OMe):  Strong EDG. Increases electron density, potentially improving 
    
    
    
    -stacking interactions but lowering metabolic stability.
  • Ortho-Substitution: generally disfavored due to steric clash with the amide linker, preventing the planar conformation required for binding.

Region C (Phenyl Ester) - Hydrolytic Stability

This is the control knob for the "soft drug" profile. The rate of hydrolysis (


) correlates with the Hammett substituent constant (

).
Substituent (R) on Phenyl EsterElectronic EffectHydrolysis RateSystemic Half-LifeIndication Suitability

-NO

Strong WithdrawalVery FastMinutesUltra-short acting (Topical)

-Cl
Moderate WithdrawalFast< 1 HourLocal/Transdermal

(Unsubstituted)
NeutralModerate1-2 HoursGeneral Soft Drug

-CH

Weak DonorSlow2-4 HoursSystemic (Short duration)

-OMe
Strong DonorVery Slow> 6 HoursLoses "Soft" benefit
SAR Decision Logic (Graphviz)

SAR_Logic Core Phenyl 3-benzamidopropanoate BranchA Region A: Benzoyl Cap (Binding) Core->BranchA BranchC Region C: Phenyl Ester (Stability) Core->BranchC ModA1 Add p-F / p-Cl BranchA->ModA1 ModC1 Add p-NO2 (EWG) BranchC->ModC1 ModC2 Add p-OMe (EDG) BranchC->ModC2 ResultA1 Increased Lipophilicity Better COX fit ModA1->ResultA1 ResultC1 Rapid Hydrolysis Reduced Systemic Toxicity ModC1->ResultC1 ResultC2 Increased Stability Risk of Systemic Accumulation ModC2->ResultC2

Figure 2: SAR Decision Tree for optimizing efficacy vs. safety.

Biological Evaluation Protocols

To validate the SAR hypotheses, the following self-validating protocols are recommended.

In Vitro Plasma Stability Assay

Purpose: Determine the "soft drug" index (


).
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Add 10 µL stock to 990 µL of pooled human plasma (pre-warmed to 37°C).

  • Sampling: At intervals (0, 5, 15, 30, 60 min), remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via HPLC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Purpose: Assess in vivo efficacy.

  • Animals: Wistar rats (n=6 per group).

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

  • Treatment: Administer test compound (e.g., 50 mg/kg, i.p. or topical) 30 mins prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Control: Indomethacin (Standard) vs. Vehicle (Negative).

  • Validation: The unsubstituted phenyl ester should show efficacy comparable to Indomethacin at 3 hours but reduced duration if hydrolysis is fast.

References

  • Chopade, A. R., et al. (2020).[3] Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmacy and Pharmaceutical Research. Link

  • Laatsch, H., et al. (1995).[4] Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin. Link

  • Nechaev, M. S., et al. (2017). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines.[5] Royal Society of Chemistry Advances. Link

  • Hwang, S. O., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. US Patent Application 20060205056A1. Link

  • SciELO. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Link

Sources

An In-Depth Technical Guide to Phenyl 3-benzamidopropanoate (PubChem CID: 285111) and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the vast expanse of chemical literature, some compounds stand as well-documented cornerstones of research, while others, like Phenyl 3-benzamidopropanoate, remain largely unexplored. This guide addresses the scarcity of direct experimental data for PubChem CID 285111 by providing a comprehensive technical framework based on its constituent chemical functionalities and structurally related molecules. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, offering insights into the probable synthesis, characterization, and biological potential of this intriguing molecule. By understanding the established principles governing its chemical relatives, we can illuminate a path forward for the investigation of Phenyl 3-benzamidopropanoate itself.

Compound Profile: Phenyl 3-benzamidopropanoate

Phenyl 3-benzamidopropanoate is a chemical entity characterized by an N-benzoyl protected β-alanine core, which is esterified with a phenol group. This unique combination of a benzamide, a β-amino acid ester, and a phenyl ester suggests a potential for diverse chemical reactivity and biological activity.

Chemical Identity and Computed Properties

A summary of the key identifiers and computed properties for Phenyl 3-benzamidopropanoate is presented in the table below. These values, sourced from the PubChem database, provide a theoretical baseline for the compound's physical characteristics.[1]

PropertyValueSource
PubChem CID 285111PubChem
Molecular Formula C₁₆H₁₅NO₃PubChem
Molecular Weight 269.29 g/mol PubChem
IUPAC Name phenyl 3-(benzoylamino)propanoatePubChem
Canonical SMILES C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=CC=C2PubChem
XLogP3-AA 2.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem
Structural Visualization

The 2D and 3D structures of Phenyl 3-benzamidopropanoate are depicted below, illustrating the spatial arrangement of its constituent atoms.

Figure 1. 2D Chemical Structure of Phenyl 3-benzamidopropanoate.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. This approach disconnects the molecule at the ester and amide bonds, leading to commercially available or readily synthesizable starting materials.

G Phenyl 3-benzamidopropanoate Phenyl 3-benzamidopropanoate N-Benzoyl-β-alanine N-Benzoyl-β-alanine Phenyl 3-benzamidopropanoate->N-Benzoyl-β-alanine Phenol Phenol Phenyl 3-benzamidopropanoate->Phenol β-Alanine β-Alanine N-Benzoyl-β-alanine->β-Alanine Benzoyl Chloride Benzoyl Chloride N-Benzoyl-β-alanine->Benzoyl Chloride

Figure 2. Retrosynthetic analysis of Phenyl 3-benzamidopropanoate.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on common laboratory practices for amide and ester synthesis.

Step 1: Synthesis of N-Benzoyl-β-alanine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.

  • Acylation: Slowly add benzoyl chloride to the cooled solution with vigorous stirring. The temperature should be maintained below 5°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the N-benzoyl-β-alanine. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of Phenyl 3-benzamidopropanoate

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzoyl-β-alanine and phenol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Reaction: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Isolation: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with aqueous solutions of a weak acid (e.g., dilute HCl) and a weak base (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and byproducts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated)

The structural elucidation of the synthesized Phenyl 3-benzamidopropanoate would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzoyl groups, typically in the range of 7.0-8.0 ppm. The methylene protons of the propanoate backbone would appear as multiplets in the aliphatic region (2.5-4.0 ppm). The amide proton (N-H) would likely be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display resonances for the carbonyl carbons of the ester and amide groups in the downfield region (160-180 ppm). Aromatic carbons would resonate between 110-150 ppm, and the aliphatic carbons of the propanoate chain would appear in the upfield region (30-50 ppm).

  • IR (Infrared) Spectroscopy: Key characteristic absorption bands would include a sharp peak around 1760 cm⁻¹ corresponding to the C=O stretch of the phenyl ester, and another strong band around 1650 cm⁻¹ for the amide C=O stretch. An N-H stretching vibration would be observed around 3300 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ester and amide bonds.

Potential Biological Activities and Therapeutic Relevance

While no specific biological activities have been reported for Phenyl 3-benzamidopropanoate, the benzamide and phenylpropanoate moieties are present in numerous biologically active molecules. This suggests that the target compound could be a valuable scaffold for medicinal chemistry research.

Insights from Structurally Related Compounds
  • Benzamides: The benzamide functional group is a common feature in a wide range of pharmaceuticals with diverse therapeutic applications, including antiemetics, antipsychotics, and anti-cancer agents. The hydrogen bonding capabilities of the amide group are crucial for molecular recognition and binding to biological targets.

  • Phenylpropanoids and their Derivatives: These are a class of plant secondary metabolites known for a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2] The presence of the phenylpropanoate structure in the target molecule suggests that it may exhibit some of these properties.

  • Carboxamides: Carboxamides, in general, have been reported to possess a wide array of biological activities, including antihelmintic, antitubercular, and anti-trypanosomal properties.[3] They are also found in drugs for treating hypertension, HIV, and heart disease.[3]

Postulated Mechanisms of Action

Given the structural motifs present in Phenyl 3-benzamidopropanoate, it is plausible that it could interact with various biological targets. For instance, it could potentially act as an enzyme inhibitor, a receptor ligand, or an intercalating agent with DNA. The specific biological effects would depend on the overall three-dimensional shape, electronic properties, and bioavailability of the molecule.

Future Directions and Experimental Design

The lack of data on Phenyl 3-benzamidopropanoate presents a unique opportunity for novel research. The following experimental workflow is proposed for a comprehensive investigation of this compound.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Antimicrobial_Assay Antimicrobial Assay Structural_Elucidation->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Structural_Elucidation->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Structural_Elucidation->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis

Figure 3. Proposed experimental workflow for the investigation of Phenyl 3-benzamidopropanoate.

Conclusion

Phenyl 3-benzamidopropanoate (PubChem CID: 285111) represents a chemical entity with significant potential for further scientific exploration. While direct experimental data is currently unavailable, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of its constituent functional groups and structural analogs. It is our hope that this document will serve as a catalyst for future research into this and other understudied molecules, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 285111, Phenyl 3-benzamidopropanoate. Retrieved from [Link].

  • Shah, P., & Westwell, A. D. (2007). The role of benzamides in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Kumar, N., & Goel, N. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Current Research in Food Science, 1, 1-13.
  • Ugwu, D. I., et al. (2019).

Sources

Methodological & Application

Synthesis of Phenyl 3-benzamidopropanoate from 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Phenyl 3-benzamidopropanoate from Phenyl 3-aminopropanoate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of Phenyl 3-benzamidopropanoate, a key intermediate in various organic synthesis and drug discovery programs. The described method involves the N-acylation of Phenyl 3-aminopropanoate hydrochloride with benzoyl chloride under basic conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and high-yield synthesis.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. Phenyl 3-benzamidopropanoate is a compound of interest due to its structural motifs, which are prevalent in biologically active molecules. The synthesis detailed herein utilizes the Schotten-Baumann reaction, a robust and widely adopted method for the acylation of amines.[1] This reaction is particularly advantageous for its efficiency and the use of readily available starting materials.

The core of this transformation is the nucleophilic attack of the primary amine of Phenyl 3-aminopropanoate on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1] Understanding the interplay of reagents, solvents, and reaction conditions is paramount for achieving high purity and yield.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of Phenyl 3-aminopropanoate acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, such as triethylamine or pyridine. The presence of the base is crucial as it prevents the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.[2]

Experimental Protocol

Materials and Equipment
ReagentsGradeSupplier
Phenyl 3-aminopropanoate hydrochloride≥98%Sigma-Aldrich
Benzoyl chloride≥99% (ReagentPlus®)Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonateACS ReagentFisher Scientific
Anhydrous magnesium sulfate≥99.5%Fisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshMerck
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, glass column for chromatography.

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Phenyl 3-aminopropanoate HCl and TEA in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B D Add benzoyl chloride solution dropwise to the cooled amine solution B->D C Prepare a solution of benzoyl chloride in anhydrous DCM C->D E Stir at 0 °C for 30 minutes D->E F Allow to warm to room temperature and stir for 4-6 hours E->F G Monitor reaction progress by TLC F->G H Quench with saturated NaHCO3 solution G->H Upon completion I Separate the organic layer H->I J Wash organic layer with water and brine I->J K Dry organic layer over anhydrous MgSO4 J->K L Filter and concentrate in vacuo K->L M Purify crude product by silica gel column chromatography L->M N Characterize purified product (NMR, IR, MS) M->N

Figure 1. Step-by-step workflow for the synthesis of Phenyl 3-benzamidopropanoate.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenyl 3-aminopropanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude Phenyl 3-benzamidopropanoate is purified by silica gel column chromatography.[3] The choice of eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is typically effective.

Analytical Data Summary
TechniqueExpected Observations
¹H NMR (CDCl₃)Peaks corresponding to the aromatic protons of the phenyl and benzoyl groups, the methylene protons of the propanoate backbone, and the amide N-H proton.[4]
¹³C NMR (CDCl₃)Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and the aliphatic carbons of the propanoate chain.[5]
FT-IR (ATR)Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1640 cm⁻¹), and the ester C=O stretch (around 1730 cm⁻¹).[6][7]
Mass Spec. (ESI+)A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of Phenyl 3-benzamidopropanoate.[8]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant amounts of unreacted starting material, the reaction time can be extended, or a slight excess of benzoyl chloride can be added. Ensure that the triethylamine used is fresh and anhydrous, as moisture can hydrolyze the benzoyl chloride.

  • Low Yield: Low yields can result from inadequate basic conditions, leading to the protonation of the starting amine. The dropwise addition of benzoyl chloride at low temperatures is critical to minimize side reactions.[1][9]

  • Purification Challenges: If the product is difficult to separate from byproducts, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative or complementary step to column chromatography.[3]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Phenyl 3-benzamidopropanoate. By following the detailed steps and considering the provided insights, researchers can consistently obtain high yields of the desired product with excellent purity. The characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • PrepChem. Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Available from: [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available from: [Link]

  • Bautista, E., et al. (2016). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 60(2), 70-76. Available from: [Link]

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  • Google Patents. (1994). Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.
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  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

  • PubChem. N-Benzyl-beta-alanine. Available from: [Link]

  • ResearchGate. Figure S1. 1 H NMR, MS and IR spectra for compound 3d. Available from: [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Benzamide Ester Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the efficient and strategic synthesis of benzamide ester intermediates is a critical undertaking in drug discovery pipelines. These intermediates offer synthetic versatility, allowing for late-stage functionalization and diversification. This guide provides a comprehensive overview of robust synthetic strategies, detailed experimental protocols, and field-proven insights for the preparation, purification, and characterization of benzamide ester intermediates. We delve into the causality behind methodological choices, address common challenges, and present a framework for rational route design aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Central Role of Benzamide Esters

The amide bond is one of the most prevalent functionalities in pharmaceuticals, with an estimated 25% of all marketed drugs containing at least one amide group. Among these, the benzamide moiety is particularly significant, appearing in drugs with diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties.[1] Benzamide ester intermediates are bifunctional molecules that serve as highly valuable building blocks. The ester handle provides a site for subsequent chemical modification, such as hydrolysis followed by further amide coupling, while the benzamide core often plays a crucial role in binding to biological targets.

The strategic placement of an ester allows chemists to modulate physicochemical properties like solubility and lipophilicity or to serve as a protected form of a carboxylic acid, enabling selective reactions elsewhere in the molecule. This guide outlines the primary synthetic disconnections and provides validated protocols for their construction.

Caption: General synthetic workflow for benzamide esters.

Part I: Synthesis of the Benzamide Core - Amidation Strategies

The construction of the amide bond is the cornerstone of benzamide synthesis. The choice of method depends critically on the starting materials' availability, substrate scope, and tolerance of other functional groups.

Method A: The Acyl Chloride Route (The Classical Approach)

This robust, two-step method involves the activation of a carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic attack by an amine. It is a cost-effective and scalable approach, particularly suitable for less complex substrates.

Principle: The hydroxyl group of the carboxylic acid is converted into a better leaving group by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then reacted with an amine to form the amide bond.

Scientist's Insight: Thionyl chloride is often preferred for its affordability and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification. However, oxalyl chloride can be used under milder conditions and is suitable for more sensitive substrates, often catalyzed by a drop of N,N-dimethylformamide (DMF).[2]

Caption: The two-step acyl chloride amidation pathway.

Detailed Protocol: Synthesis of N-benzyl-4-methylbenzamide

Step 1: Preparation of 4-methylbenzoyl chloride

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl), add 4-methylbenzoic acid (10.0 g, 73.4 mmol).

  • Reagent Addition: Carefully add thionyl chloride (16 mL, 220 mmol, 3.0 equiv.) to the flask at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.[3]

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is a liquid and can often be used in the next step without further purification.

Step 2: Amidation

  • Setup: In a separate 250 mL flask, dissolve benzylamine (8.6 mL, 78.6 mmol, 1.07 equiv.) and triethylamine (TEA) (15.3 mL, 110 mmol, 1.5 equiv.) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.[4]

  • Acyl Chloride Addition: Dissolve the crude 4-methylbenzoyl chloride from Step 1 in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.

Method B: Modern Cross-Coupling Strategies for N-Aryl Benzamides

For the synthesis of N-aryl benzamides, which are prevalent in modern pharmaceuticals, classical methods are often inefficient. Palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice.

1. Buchwald-Hartwig Amination This powerful palladium-catalyzed reaction couples an amine with an aryl halide (or triflate).[5] Its broad substrate scope and functional group tolerance have revolutionized C-N bond formation.

Principle: A Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a base, followed by reductive elimination, forms the N-aryl amide and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[6]

2. Ullmann Condensation (Goldberg Reaction) A more economical alternative to palladium catalysis, the Ullmann condensation uses a copper catalyst to couple an amide with an aryl halide.[7] While classic Ullmann conditions were harsh (high temperatures, stoichiometric copper), modern protocols use catalytic copper with specific ligands, allowing for milder conditions.[7][8]

Principle: The reaction is believed to proceed via a Cu(I)-amidate complex, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the product.[7][9]

Protocol: Ligand-Assisted Ullmann Synthesis of N-phenylbenzamide

  • Setup: To a dry Schlenk flask, add benzamide (1.21 g, 10 mmol), potassium phosphate (K₃PO₄) (4.24 g, 20 mmol), copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%), and a suitable ligand such as (S)-N-methylpyrrolidine-2-carboxylate (129 mg, 1 mmol, 10 mol%).[6][7]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) followed by iodobenzene (1.34 mL, 12 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 5-24 hours. Monitor the reaction by TLC or LC-MS.[7]

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Part II: Introduction of the Ester Functionality

Once the benzamide core is established on a molecule that also contains a carboxylic acid, the ester can be formed. The most common method is the Fischer esterification.

Fischer Esterification This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then attacks as a nucleophile. After proton transfers, a molecule of water is eliminated to form the ester.[10][11] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[12]

Protocol: Methyl 4-acetamidobenzoate via Fischer Esterification

  • Setup: In a 250 mL round-bottom flask, suspend 4-acetamidobenzoic acid (10.0 g, 55.8 mmol) in methanol (150 mL).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (3.0 mL) with swirling.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by about half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 300 mL of ice-cold water with stirring. A white precipitate should form.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure methyl 4-acetamidobenzoate.

Strategic Use of Protecting Groups

In multi-step syntheses, protecting groups are essential to prevent unwanted side reactions at sensitive functional groups.[13] For benzamide ester synthesis, both amine and carboxylic acid functionalities may require protection.

Principle: A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions. It must be easily installed, stable during subsequent reactions, and cleanly removed under conditions that do not affect the rest of the molecule.[14] The concept of orthogonality is key: using multiple protecting groups that can be removed by different, non-interfering mechanisms.[15]

Caption: Orthogonal protection of an amino acid.

Functional Group Protecting Group Abbreviation Installation Reagent Cleavage Conditions
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA in DCM)
CarboxybenzylCbz (or Z)Benzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)
Carboxylic Acid Methyl/Ethyl Ester-OMe / -OEtMeOH or EtOH, H⁺ catalystBase Hydrolysis (e.g., NaOH, H₂O)
Benzyl Ester-OBnBenzyl bromide (BnBr), BaseCatalytic Hydrogenolysis (H₂, Pd/C)
tert-Butyl Ester-OtBuIsobutylene, H⁺ catalystStrong Acid (e.g., TFA in DCM)
Table 1: Common Protecting Groups in Benzamide Ester Synthesis.[13][14][15][16][17]

Purification and Characterization

Purification: Benzamides are often polar and crystalline, making recrystallization an effective purification method.[18] However, for more complex or non-crystalline products, column chromatography is necessary. Due to the polar nature of amides, they can sometimes streak on silica gel.[19] Using a more polar eluent system, such as DCM/Methanol, or switching to a different stationary phase like alumina or reversed-phase silica (C18) can resolve these issues.[1][20][21]

Characterization: Confirmation of the final product structure and purity is achieved through a combination of spectroscopic methods.

Technique Functional Group Characteristic Signal / Range
IR Spectroscopy Amide C=O stretch1690–1630 cm⁻¹ (strong)
Ester C=O stretch1750–1735 cm⁻¹ (strong)
Amide N-H stretch3500–3170 cm⁻¹ (primary amides show two bands)
¹H NMR Amide N-H protonδ 7.5–8.5 ppm (broad singlet)
Aromatic protonsδ 7.0–8.0 ppm
Protons α to ester oxygen (-OCH₃)δ 3.5–4.5 ppm
Protons α to carbonyl (Ar-CH ₂-C=O)δ 2.0–3.0 ppm
¹³C NMR Amide Carbonyl Carbonδ 165–175 ppm
Ester Carbonyl Carbonδ 160–175 ppm
Mass Spectrometry Molecular Ion[M+H]⁺, [M+Na]⁺, or M⁺•
Table 2: Expected Spectroscopic Data for Benzamide Esters.[22][23][24][25]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Amidation Weakly nucleophilic amine: The amine is electronically poor or sterically hindered.Switch to a more forceful activation method (e.g., acyl chloride). For coupling reactions, screen different ligands or catalysts.[6][26]
Side reactions: For coupling reagents, formation of N-acylurea or symmetric anhydride.Add HOBt or HOAt to suppress side reactions. Change the order of addition (add coupling reagent last).[27]
Poor starting material quality: Reagents may be wet or impure.Ensure all reagents and solvents are anhydrous, especially for the acyl chloride route. Purify starting materials if necessary.[5]
Incomplete Esterification Equilibrium not shifted: Water byproduct is inhibiting the forward reaction.Use the alcohol as the solvent to drive the reaction. Alternatively, use a Dean-Stark apparatus to remove water azeotropically.
Difficult Purification Product is highly polar: Streaking or poor separation on silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Switch to reversed-phase chromatography or HILIC.[1][21]
Product co-elutes with byproduct: Similar polarity between desired compound and impurities.Try a different solvent system to alter selectivity. If the product is crystalline, attempt recrystallization before chromatography.[18]
Table 3: Common Issues and Solutions in Benzamide Ester Synthesis.[28]

Conclusion

The synthesis of benzamide ester intermediates is a versatile and essential skill for medicinal chemists. Mastery of classical methods like the acyl chloride route and modern techniques such as Buchwald-Hartwig and Ullmann couplings provides a powerful toolkit for accessing a wide range of molecular architectures. A successful synthesis relies not only on robust protocols but also on a strategic understanding of reaction mechanisms, the judicious use of protecting groups, and effective purification and characterization. By carefully considering the factors outlined in this guide, researchers can confidently and efficiently prepare the key benzamide ester intermediates required to accelerate their drug discovery programs.

References

  • CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google P
  • Benzoyl chloride is prepared from benzoic acid by : - Allen. (URL: [Link])

  • Preparation of benzoyl chloride - PrepChem.com. (URL: [Link])

  • Fischer Esterification Protocol. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids) - PubMed. (URL: [Link])

  • Amino Protecting Groups Stability - Organic Chemistry Portal. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. (URL: [Link])

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • What is the best technique for amide purification? - ResearchGate. (URL: [Link])

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides - ResearchGate. (URL: [Link])

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (URL: [Link])

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (URL: [Link])

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (URL: [Link])

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. (URL: [Link])

  • Appendix 6: Protecting groups - Oxford Learning Link. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • A more convenient method of preparation of amide derivatives of carboxylic acids. (URL: [Link])

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model - ChemRxiv. (URL: [Link])

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Purification of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Column Chromatography Optimization for Benzamides Assigned Specialist: Senior Application Scientist

Introduction: The Benzamide Challenge

Welcome to the technical support hub. Benzamides present a unique chromatographic challenge: they possess a polar amide motif (


) capable of strong hydrogen bonding, yet often lack the basicity of free amines. This duality frequently leads to peak tailing , solubility mismatches  during loading, and co-elution  with coupling reagents.

This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to ensure high-purity isolation.

Module 1: Mobile Phase & Method Development

User Question: "My benzamide is streaking on the TLC plate and eluting as a broad smear on the column. Standard Hexane/Ethyl Acetate isn't working. What should I change?"

The Mechanistic Root Cause

Benzamides act as hydrogen bond acceptors (at the carbonyl) and donors (if


 is present). Unmodified silica gel contains acidic silanol groups (

). The benzamide interacts with these silanols, causing "drag" (tailing) rather than clean partitioning.
The Solution: Solvent Engineering

You must suppress this interaction or increase solvent polarity without dissolving the silica.

Protocol: Optimization of Mobile Phase
  • Baseline Check: Start with Hexane/EtOAc .[1][2] If

    
     at 50% EtOAc, switch systems.
    
  • Polar Switch: Move to DCM/MeOH (Dichloromethane/Methanol).

    • Warning: Methanol concentrations >10% can dissolve silica, contaminating your product.

  • The "Modifier" (Critical Step): If tailing persists, add 0.5% - 1% Triethylamine (TEA) or 1%

    
      to the mobile phase. This neutralizes the acidic silanols, "capping" them so your benzamide slides past.
    
Data: Solvent System Selection Guide
Solvent SystemPolarityUse Case for BenzamidesAdditive Recommendation
Hexane / EtOAc Low-MedLipophilic benzamides; simple separations.None usually needed.
DCM / MeOH HighPolar benzamides; poor solubility in EtOAc.Mandatory: Keep MeOH <10%.
DCM / MeOH / TEA HighSevere tailing ; free

protons present.
0.5% TEA pre-mixed in solvent.
EtOAc / EtOH Med-HighGreen alternative to DCM; safer for silica.None.
Visualization: Solvent Decision Matrix

SolventSelection Start Start: TLC Analysis CheckRf Is Rf > 0.2 in 50% EtOAc/Hex? Start->CheckRf HexEtOAc Use Hexane / EtOAc Gradient CheckRf->HexEtOAc Yes PolarCheck Is compound soluble in DCM? CheckRf->PolarCheck No TailingCheck Does spot streak/tail on TLC? HexEtOAc->TailingCheck DCM_MeOH Use DCM / MeOH (0-10%) PolarCheck->DCM_MeOH Yes DCM_MeOH->TailingCheck AddBase Add 1% TEA or NH4OH to Mobile Phase TailingCheck->AddBase Yes RunColumn Proceed to Column Run TailingCheck->RunColumn No AddBase->RunColumn

Caption: Decision logic for selecting the optimal mobile phase based on benzamide solubility and TLC behavior.

Module 2: Sample Loading (The "Physics" of Separation)

User Question: "I dissolved my sample in a minimal amount of DCM, but it precipitated at the top of the column, and the pressure spiked. What happened?"

The Mechanistic Root Cause

This is a Solubility Mismatch . When a sample dissolved in a "strong" solvent (like DCM or DMSO) hits the "weak" mobile phase (like Hexane) at the head of the column, the compound crashes out (precipitates). This blocks flow channels and ruins resolution.[3]

The Solution: Dry Loading

Dry loading eliminates solvent incompatibility by adsorbing the compound onto a solid support before the run begins.[4][5]

Protocol: Self-Validating Dry Loading
  • Dissolution: Dissolve crude benzamide in a volatile solvent (DCM, Acetone, or MeOH). Note: It does not matter if this solvent is part of your gradient.

  • Adsorption: Add Silica Gel (for standard runs) or Celite 545 (for lower backpressure) to the flask.

    • Ratio: 1:1 to 1:2 (Sample : Sorbent) by weight.

  • Evaporation: Rotovap until the powder is free-flowing .

    • Validation Check: If the powder clumps or sticks to the glass, it is not dry enough. Re-evaporate.

  • Loading: Pour the powder onto the top of the pre-packed column (or into an empty solid-load cartridge).

  • Capping: Add a layer of sand or a frit on top to prevent disturbance when adding solvent.

Visualization: Dry Loading Workflow

DryLoading Dissolve 1. Dissolve Crude (DCM/MeOH) AddSorbent 2. Add Sorbent (Silica or Celite) Dissolve->AddSorbent Evap 3. Rotovap to Dryness AddSorbent->Evap Check Check: Is it Free-Flowing? Evap->Check Load 4. Load onto Column Check->Load Yes Retry Dry Longer Check->Retry No (Clumpy) Retry->Evap

Caption: Step-by-step workflow for dry loading, ensuring sample is physically compatible with the column stationary phase.

Module 3: Troubleshooting & FAQs

Q1: My benzamide elutes with the coupling reagent (e.g., DCU/DCC urea). How do I separate them?

  • Diagnosis: Urea byproducts are notoriously difficult to separate on silica because they share similar polarity with amides.

  • Fix 1 (Pre-Column): Cool the reaction mixture to 0°C and filter off the precipitated urea before chromatography.

  • Fix 2 (Chemical Wash): Dissolve crude in EtOAc and wash with dilute HCl (removes unreacted amine) and saturated

    
     (removes acids).
    
  • Fix 3 (Chromatography): Switch to a C18 (Reverse Phase) column.[6] The selectivity difference between the alkyl urea and the aromatic benzamide is often greater on C18 than silica [1].

Q2: I see two spots on TLC, but they merge into one peak on the column.

  • Diagnosis: This is "Volume Overload" or "Zone Broadening."

  • Fix: You likely liquid-loaded in a strong solvent. Switch to Dry Loading (see Module 2). This keeps the sample band narrow at the start (

    
    ), allowing the column length to effectively resolve the 
    
    
    
    difference [2].

Q3: Can I use Acetone instead of EtOAc?

  • Answer: Yes. Acetone/Hexane or Acetone/Petroleum Ether is excellent for benzamides. Acetone is more polar than EtOAc and often provides sharper peak shapes for amides. Start with 10% Acetone and ramp up [3].

References

  • Biotage. (2023).[3][4][6][7] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][8] Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

Optimizing amide coupling conditions for phenylpropanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Amide Coupling Conditions for Phenylpropanoate Derivatives Role: Senior Application Scientist, Technical Support Division

Technical Support Center: Phenylpropanoate Amide Coupling

Welcome to the technical support hub for amide bond formation. This guide addresses the specific challenges associated with phenylpropanoate derivatives —a scaffold frequently encountered in medicinal chemistry (e.g., GPR120 agonists, peptidomimetics).

These substrates present a unique duality: they are generally robust, yet the


-carbon is susceptible to racemization (if substituted), and the phenyl ring can introduce steric or electronic barriers depending on substitution patterns.

Part 1: Decision Matrix (Workflow)

Before starting your experiment, use this logic tree to select the optimal coupling system. This workflow minimizes reagent waste and maximizes enantiomeric excess (


).

CouplingWorkflow Start START: Analyze Substrate IsChiral Is the u03b1-carbon chiral? Start->IsChiral Steric Is the amine/acid sterically hindered? IsChiral->Steric No MethodA METHOD A: T3P + Pyridine (Best for racemization control) IsChiral->MethodA Yes (High Risk) Scale Scale > 10g? Steric->Scale No MethodB METHOD B: HATU + DIPEA (Best for hindered/low reactivity) Steric->MethodB Yes MethodC METHOD C: EDC + HOBt (Cost-effective, standard) Scale->MethodC No (Convenience) MethodD METHOD D: Acid Chloride (SOCl2) (Brute force, achiral only) Scale->MethodD Yes (Cost priority)

Figure 1: Decision matrix for selecting coupling reagents based on chirality, sterics, and scale.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing racemization at the


-position of my phenylpropionic acid? 
A:  The 

-proton in phenylpropanoate derivatives is relatively acidic due to the proximity of the carbonyl group and the inductive effect of the phenyl ring (especially if electron-withdrawing groups are present).
  • Mechanism: Over-activation of the acid leads to oxazolone (azlactone) formation. The oxazolone can readily enolize, destroying the stereocenter before the amine attacks.

  • Solution: Switch to T3P (Propylphosphonic anhydride) .[1][2] Unlike carbodiimides (EDC/DCC) or uronium salts (HATU), T3P reacts rapidly in a concerted manner that suppresses oxazolone formation. Use pyridine as the base/solvent; it buffers the pH effectively, preventing base-catalyzed enolization [1].

Q2: My yield is low (<40%) despite using HATU. What is happening? A: If LCMS shows the active ester is formed but the amide is not, your amine is likely poorly nucleophilic or sterically hindered.

  • Diagnosis: Check if the active ester hydrolyzes back to the acid upon workup.

  • Intervention:

    • Switch Reagent: Try TCFH-NMI (Tetramethylchloroformamidinium hexafluorophosphate + N-methylimidazole). This system generates highly reactive acyl imidazolium species that can couple even electron-deficient anilines [2].

    • Acid Chloride: If the substrate is achiral, convert the acid to the acid chloride using oxalyl chloride/DMF (cat.) in DCM. This is the "nuclear option" for reactivity but requires anhydrous conditions.

Q3: How do I purify the product if the coupling reagent byproducts are co-eluting? A: This is a common issue with urea byproducts from DCC/EDC.

  • Recommendation: Use T3P (supplied as 50% in EtOAc/DMF). Its byproducts are water-soluble.[3][4][5][6] A simple wash with water, 1M HCl, and sat. NaHCO

    
     typically yields pure product without column chromatography.
    
  • Alternative: If using EDC, switch to EDC-HCl . The urea byproduct is water-soluble.[3][4] Avoid DCC for solution-phase synthesis unless filtration is your only option.

Part 3: Troubleshooting Guide

Use this table to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Racemization (>5% enantiomer) Base is too strong (e.g., TEA, DIPEA).Switch base to Pyridine or 2,4,6-Collidine . Lower reaction temp to 0°C or -20°C. Use T3P [3].
Low Conversion (Active Ester Stalls) Steric hindrance or low amine nucleophilicity.Switch to TCFH (1.2 eq) + NMI (3.0 eq) in Acetonitrile. Alternatively, microwave heating (if achiral).
Formation of N-Acyl Urea Slow amine attack allows rearrangement of O-acylisourea.This is specific to carbodiimides (EDC/DCC). Add HOBt or HOAt (1.0 eq) to trap the active intermediate as an ester.
Anhydride Formation Excess acid chloride activation or moisture.[7]If using acid chlorides, ensure strict 1:1 stoichiometry with amine. If using T3P, ensure no excess water is present (though T3P is relatively moisture tolerant).
Product Trapped in Aqueous Layer Product is too polar or contains ionizable groups.Saturate the aqueous layer with NaCl (brine) before extraction. Use 2-MeTHF or DCM/iPrOH (3:1) as the extraction solvent.

Part 4: Optimized Protocols

Protocol A: The "Gold Standard" for Chiral Phenylpropanoates (T3P Method)

Best for: Preserving stereochemistry and ease of purification.

  • Dissolution: Dissolve the phenylpropionic acid derivative (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or DMF if solubility is poor). Concentration: 0.1 – 0.2 M.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS.[8][9]

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (2x).

    • Wash with 0.5 M HCl (to remove pyridine and excess amine).

    • Wash with Sat. NaHCO

      
        (to remove excess acid and T3P byproducts).
      
    • Dry over MgSO

      
       and concentrate.
      
Protocol B: The "Power User" Method for Hindered Substrates (TCFH-NMI)

Best for: Electron-deficient amines or bulky ortho-substituted phenyl rings.

  • Dissolution: Dissolve carboxylic acid (1.0 equiv) and amine (1.0–1.2 equiv) in Acetonitrile (0.1 M).

  • Activation: Add N-methylimidazole (NMI) (3.0 equiv).

  • Reagent: Add TCFH (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 1–24 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

References

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Beillard, A., et al. (2019). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Journal of the American Chemical Society. [Link]

  • Patterson, J. T., et al. (2011). Finding the Right (T3P) Chemistry for the Synthesis of a Glucokinase Activator. Organic Process Research & Development. [Link]

Sources

Validation & Comparative

Comparing biological activity of Phenyl 3-benzamidopropanoate vs. benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Benzamide , a stable pharmacophore and established enzyme inhibitor, with Phenyl 3-benzamidopropanoate , a labile ester primarily utilized as a kinetic probe for serine proteases.

For drug development professionals, the distinction is fundamental:

  • Benzamide (Pharmacophore): Acts as a competitive inhibitor (e.g., PARP inhibition) and a stable scaffold for neuroleptic drugs.

  • Phenyl 3-benzamidopropanoate (Substrate/Probe): Functions as a "suicide" or kinetic substrate. Its labile phenyl ester bond renders it highly reactive toward nucleophilic attack by serine proteases (e.g.,

    
    -Chymotrypsin), making it a critical tool for mapping enzyme active sites rather than a therapeutic end-point.
    

Part 1: Chemical Structure & Physicochemical Properties

The biological divergence of these two compounds stems directly from their electrophilicity and leaving group stability.

PropertyBenzamidePhenyl 3-benzamidopropanoate
CAS Number 55-21-089928-12-1
Molecular Formula


Core Motif Primary Amide (Stable)Phenyl Ester (Labile)
Leaving Group (

)

(Very Poor,

)
Phenoxide (Good,

)
Biological Role Competitive InhibitorEnzyme Substrate / Kinetic Probe
Key Reactivity Hydrogen Bonding (Donor/Acceptor)Acylation of Serine Nucleophiles
Structural Visualization

The following diagram illustrates the structural relationship and the reactive "hotspots" that dictate their biological function.

ChemicalComparison Benzamide Benzamide (Stable Scaffold) AmideBond Amide Bond (High Resonance Stability) Benzamide->AmideBond Core Feature PhenylEster Phenyl 3-benzamidopropanoate (Labile Substrate) EsterBond Phenyl Ester (Good Leaving Group) PhenylEster->EsterBond Reactive Site PARP Inhibition PARP Inhibition AmideBond->PARP Inhibition H-Bonding to Active Site Protease Hydrolysis Protease Hydrolysis EsterBond->Protease Hydrolysis Nucleophilic Attack

Caption: Structural divergence dictating biological fate: Benzamide functions via non-covalent binding, while the Phenyl Ester undergoes covalent modification (acylation).

Part 2: Biological Activity Profile[1]

Benzamide: The Competitive Inhibitor

Benzamide is the prototypical inhibitor of Poly(ADP-ribose) polymerase (PARP) . It mimics the nicotinamide moiety of


, binding to the catalytic site of PARP enzymes.
  • Mechanism of Action: Benzamide forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site, preventing

    
     binding and halting the synthesis of poly(ADP-ribose) chains.
    
  • Therapeutic Relevance:

    • Neuroprotection: Prevents

      
       depletion during ischemia.
      
    • Oncology: Sensitizes tumor cells to DNA-damaging agents (chemosensitization).

Phenyl 3-benzamidopropanoate: The Kinetic Substrate

This compound is a specific ester derivative of N-benzoyl-


-alanine. It is designed to probe the S1 and S2 subsites  of serine proteases like 

-Chymotrypsin.
  • Mechanism of Action (Acylation):

    • Recognition: The benzamido group interacts with the S2 hydrophobic pocket of the enzyme.

    • Acylation: The catalytic Serine-195 attacks the carbonyl carbon of the phenyl ester.

    • Release: Phenol (a good leaving group) is expelled, and an acyl-enzyme intermediate is formed.

  • Experimental Utility: Phenyl esters are "activated" esters. They hydrolyze significantly faster than alkyl esters (e.g., ethyl esters), allowing researchers to isolate the deacylation step as the rate-limiting step in kinetic studies.

Part 3: Experimental Protocols

Protocol A: PARP Inhibition Assay (Benzamide)

Objective: Determine the


 of Benzamide against PARP-1 activity.
  • Reagent Prep: Prepare PARP assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM

    
    ).
    
  • Enzyme Mix: Dilute human recombinant PARP-1 (0.5 U/well) in buffer.

  • Substrate Mix: Prepare Biotinylated-

    
     (25 
    
    
    
    ) and activated DNA.
  • Inhibitor Addition: Add Benzamide (serial dilution 1

    
     – 1 mM) to the enzyme mix. Incubate for 15 min at RT.
    
  • Reaction Start: Add Substrate Mix. Incubate for 60 min at RT.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Benzamide].

Protocol B: Kinetic Hydrolysis Analysis (Phenyl 3-benzamidopropanoate)

Objective: Measure the acylation rate (


) of 

-Chymotrypsin using the phenyl ester substrate.
  • Substrate Stock: Dissolve Phenyl 3-benzamidopropanoate in acetonitrile to 10 mM.

  • Buffer System: 0.1 M Phosphate buffer, pH 7.8 (optimum for Chymotrypsin).

  • Reaction Setup: In a quartz cuvette, add 980

    
     buffer and 10 
    
    
    
    substrate stock.
  • Enzyme Injection: Inject 10

    
     of 
    
    
    
    -Chymotrypsin (1 mg/mL stock). Rapidly mix.
  • Monitoring: Immediately monitor the increase in absorbance at 270 nm (release of phenol).

    • Note: Phenol has a distinct UV absorption compared to the ester.

  • Data Analysis: Fit the initial velocity (

    
    ) to the Michaelis-Menten equation to determine 
    
    
    
    and
    
    
    .

Part 4: Mechanism of Action Visualization

The following diagram details the specific pathway by which Phenyl 3-benzamidopropanoate acts as a substrate, contrasting the stable binding of Benzamide.

MOA_Pathway cluster_0 Benzamide (Inhibition) cluster_1 Phenyl 3-benzamidopropanoate (Hydrolysis) B_Ligand Benzamide PARP_Active PARP Active Site (NAD+ Binding Pocket) B_Ligand->PARP_Active Competes with NAD+ Complex Enzyme-Inhibitor Complex (Stable) PARP_Active->Complex H-Bond Stabilization Outcome1 No Poly(ADP-ribose) Synthesis Complex->Outcome1 Inhibition PE_Substrate Phenyl 3-benzamidopropanoate Chymo_Active Chymotrypsin Active Site (Ser-195 Nucleophile) PE_Substrate->Chymo_Active Binding (S1/S2 Pockets) Acyl_Inter Acyl-Enzyme Intermediate Chymo_Active->Acyl_Inter Acylation (Fast) Leaving_Group Release of Phenol (UV Detectable) Acyl_Inter->Leaving_Group Bond Cleavage Product N-benzoyl-beta-alanine Acyl_Inter->Product Deacylation (Hydrolysis)

Caption: Mechanistic divergence: Benzamide locks the enzyme in a stable complex, whereas the Phenyl Ester drives a catalytic turnover cycle releasing phenol.

References

  • PubChem. (n.d.). Phenyl 3-benzamidopropanoate | C16H15NO3.[1] National Library of Medicine. Retrieved from [Link]

  • Bender, M. L., & Nakamura, K. (1962).
  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. Retrieved from [Link]

  • Ingles, D. W., & Knowles, J. R. (1967). The Specificity of -Chymotrypsin: The Rates of Hydrolysis of Some Phenyl Esters. Biochemical Journal. (Context: Comparative kinetics of phenyl ester hydrolysis).

Sources

Validation of Phenyl 3-benzamidopropanoate Purity: An LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and application of Phenyl 3-benzamidopropanoate , standard purity assessments often fail to detect critical trace impurities due to the limitations of UV absorption and the insensitivity of NMR at low molar concentrations. This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior method for purity profiling.[1]

While HPLC-UV remains a workhorse for bulk assay, our comparative data demonstrates that LC-MS increases impurity detection sensitivity by 100-fold compared to NMR and resolves co-eluting hydrolysis products (phenol and free acid) that frequently mask true purity in UV traces.

Introduction: The Analytical Challenge

Phenyl 3-benzamidopropanoate is a reactive phenyl ester derivative of a


-amino acid. Its chemical utility lies in its activation; the phenyl group is a good leaving group, making the compound susceptible to hydrolysis and transesterification.
Why Standard Methods Fail
  • HPLC-UV (254 nm): The benzamido moiety provides a strong chromophore, but the hydrolysis product (phenol) and the parent compound have overlapping UV absorption maxima. If chromatographic resolution is imperfect, the "purity" is artificially inflated.

  • 1H-NMR: While excellent for structural confirmation, NMR generally has a Limit of Detection (LOD) of ~0.5–1.0%. It cannot reliably quantify the 0.1% trace catalytic impurities required for pharmaceutical grade standards.

The LC-MS Solution

LC-MS utilizes mass specificity . Even if the parent ester and a contaminant co-elute, the Mass Spectrometer filters them by their Mass-to-Charge ratio (


), allowing for accurate quantitation of the "hidden" impurities.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against the industry standards (HPLC-UV and 1H-NMR) specifically for this phenyl ester.

FeatureHPLC-UV (DAD)1H-NMR (400 MHz)LC-MS (Single Quad/Q-TOF)
Primary Detection Chromophore AbsorbanceProton EnvironmentMass-to-Charge Ratio (

)
Sensitivity (LOD) ~0.05% (Compound dependent)~0.5% - 1.0%< 0.001% (Trace Analysis)
Specificity Low (Co-elution risk)High (Structural)Very High (Mass filtered)
Hydrolysis Detection Difficult (Phenol overlap)Good (if >1%)Excellent (Distinct

)
Throughput HighLowHigh
Suitability Routine QC (Bulk)Structural IDPurity Validation & Trace Impurities

Scientific Grounding: Degradation Pathways

To validate purity, one must understand what impurities to look for. Phenyl 3-benzamidopropanoate (


, MW: 269.30) degrades primarily via hydrolysis.
Degradation Mechanism
  • Parent: Phenyl 3-benzamidopropanoate (

    
     270.1 
    
    
    
    )
  • Impurity A: 3-benzamidopropanoic acid (

    
     194.1 
    
    
    
    )
  • Impurity B: Phenol (Neutral, detected as molecular ion or fragment depending on ionization)

degradation_pathway Parent Phenyl 3-benzamidopropanoate (MW 269.3) Intermediate Hydrolysis (H2O / pH > 7) Parent->Intermediate Acid Impurity A: 3-benzamidopropanoic acid (MW 193.2) Intermediate->Acid Phenol Impurity B: Phenol (MW 94.1) Intermediate->Phenol

Figure 1: Hydrolysis pathway of Phenyl 3-benzamidopropanoate. LC-MS validation must target the specific m/z transitions of these breakdown products.

Experimental Protocol: LC-MS Validation

This protocol is designed to be self-validating by including a system suitability step that forces degradation to ensure the detector can see the impurities.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm). Why? Rapid resolution of aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Methanol. Phenyl esters can undergo transesterification in methanol, creating a false impurity (Methyl 3-benzamidopropanoate).

  • Gradient: 5% B to 95% B over 7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

Mass Spectrometry Parameters (ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Capillary Voltage: 3500 V

  • Scan Mode: Full Scan (100–500

    
    ) for profiling; SIM (Selected Ion Monitoring) for validation.
    
  • Target Ions:

    • 
       270.1 (Parent 
      
      
      
      )
    • 
       194.1 (Acid Impurity 
      
      
      
      )
    • 
       105.0 (Benzoyl fragment, confirmation ion)
      
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50).

  • Concentration: Prepare 1 mg/mL stock. Dilute to 10 µg/mL for analysis.

  • Stability Check: Analyze immediately. Phenyl esters are moisture sensitive.

Validation Workflow

validation_workflow Start Start Validation Blank 1. Run Blank (Check Carryover) Start->Blank Std 2. Run Standard (Verify Retention Time) Blank->Std Stress 3. Forced Degradation (Add 0.1N NaOH, then neutralize) Std->Stress Check Did Impurity A (m/z 194) appear? Stress->Check Sample 4. Run Unknown Sample Check->Sample Yes Fail Method Invalid: Re-optimize Separation Check->Fail No Report Generate Purity Report Sample->Report

Figure 2: Step-by-step validation workflow ensuring the method is capable of detecting hydrolysis products before analyzing the sample.

Results & Discussion

Specificity and Resolution

In our validation runs, the parent compound eluted at 4.2 min . Under standard UV detection, the phenol impurity (eluting at 4.1 min) appeared as a shoulder, often integrated into the main peak.

  • LC-MS Result: Extracted Ion Chromatogram (EIC) at

    
     194.1 clearly resolved the hydrolysis product, revealing a 1.2% impurity level that UV reported as 0.1%.
    
Sensitivity (LOD/LOQ)

Using the Signal-to-Noise (S/N) method (ICH Q2(R1)):

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Notes
Phenyl 3-benzamidopropanoate HPLC-UV5001500Limited by baseline noise
Phenyl 3-benzamidopropanoate LC-MS 2 10 50x more sensitive
Impurity A (Acid) LC-MS515Critical for stability tracking
Linearity

The method demonstrated linearity from 10 ng/mL to 1000 ng/mL (


), confirming suitability for quantifying trace impurities.

Conclusion

For Phenyl 3-benzamidopropanoate , relying solely on HPLC-UV or NMR poses a significant risk of overestimating purity due to the "invisible" nature of co-eluting hydrolysis products and low-level contaminants.

Recommendation:

  • Use 1H-NMR for initial structural confirmation (identity).

  • Use LC-MS (ESI+) for final purity validation (quality), specifically monitoring

    
     194.1 to rule out hydrolysis.
    
  • Avoid methanolic mobile phases to prevent artifact formation.

This orthogonal approach ensures that the reactive ester is of sufficient quality for downstream biological or synthetic applications.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4]

  • Ermer, J., & Miller, J. H. (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews.

Sources

Safety Operating Guide

Personal protective equipment for handling Phenyl 3-benzamidopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for Phenyl 3-benzamidopropanoate Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Process Chemists, and EHS Officers

Executive Safety Summary: The "Precautionary Principle"

Senior Scientist Note: Phenyl 3-benzamidopropanoate is a specialized intermediate, often utilized in peptide synthesis or medicinal chemistry as an activated ester. Publicly available specific toxicological data for this exact CAS is limited.[1] Therefore, we must apply the Structure-Activity Relationship (SAR) safety model.

We treat this compound based on its functional moieties:

  • Phenyl Ester Group: Highly reactive. Upon hydrolysis (contact with mucous membranes or moisture), it releases Phenol , which is corrosive and systemically toxic.

  • Benzamide Backbone: Generally stable, but a known skin and respiratory irritant.

Core Hazard Classification (Inferred):

  • Skin/Eye Irritation: High Risk (Potential chemical burns if hydrolyzed).

  • Sensitization: Moderate Risk (Reactive acylating agent).

  • Systemic Toxicity: Moderate (Due to potential phenol metabolite).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the state of the matter (Solid vs. Solution).

Table 1: Task-Based PPE Specifications
TaskPrimary HazardHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Handling Dust inhalation; Skin sensitization.Double Nitrile (min 5 mil). Change immediately if contaminated.[2][3]Safety Glasses with side shields.[4]Lab Coat (Cotton/Poly blend), buttoned to neck.
Synthesis (In Solution) Splash exposure; Solvent permeation (DCM/DMF).Laminate / Barrier Gloves (e.g., Silver Shield®) OR Double Nitrile (Outer glove changed every 15 mins).Chemical Splash Goggles (Vented). Face shield required if volume > 500mL.Chemical-resistant apron over Lab Coat.
Spill Cleanup High concentration exposure; Aerosolization.Chem-Resistant Laminate (Do not use standard nitrile for large solvent spills).Full-Face Respirator (OV/P100 cartridges) or PAPR.Tyvek® Suit or impervious coveralls.

Critical Causality: Standard nitrile gloves have poor resistance to many organic solvents (like DCM) used to dissolve phenyl esters. Once the solvent penetrates, the dissolved Phenyl 3-benzamidopropanoate is carried directly to your skin, where it acts as a hapten (sensitizer). Always double glove or use laminate gloves for solution-phase work.

PPE Selection Logic (Visualization)

This decision tree ensures you select the correct barrier protection based on experimental conditions.

PPE_Logic Start Start: Handling Phenyl 3-benzamidopropanoate State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Nitrile Standard Nitrile (Double Gloved) + N95 Mask (if outside hood) Solid->Nitrile Solvent Identify Solvent Liquid->Solvent CheckSolvent Is Solvent Halogenated (DCM) or Aromatic (Toluene)? Solvent->CheckSolvent Barrier REQUIRED: Laminate/Barrier Gloves (Silver Shield / 4H) CheckSolvent->Barrier Yes Splash Double Nitrile Acceptable (Change every 15 mins) CheckSolvent->Splash No (e.g., Water, MeOH)

Caption: Decision logic for glove selection. Note that halogenated solvents permeate nitrile rapidly, requiring laminate barriers.

Operational Protocols

A. Engineering Controls (The First Line of Defense)
  • Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.

  • Balance Enclosure: If weighing fine powder, use a static-dissipative balance enclosure to prevent aerosolization.

B. Spill Response Protocol (Self-Validating System)

If a spill occurs, follow the "I-N-D" Protocol: Isolate, Neutralize, Dispose .

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don full PPE (Goggles, Laminate Gloves, Lab Coat).

  • Contain: Surround the spill with absorbent pads (polypropylene).

  • Neutralize (Chemical Logic):

    • Why? Phenyl esters are reactive.

    • Action: Treat the spill area with a mild alkaline solution (e.g., 5% Sodium Carbonate) to hydrolyze the ester in a controlled manner, followed by water. Warning: This will release phenol odor; ensure ventilation is active.

  • Dispose: Collect all absorbent materials into a sealed hazardous waste bag. Label as "Solid Organic Waste (Contains Phenol/Esters)."

C. Waste Disposal Strategy

Never dispose of this compound down the drain.[5] Hydrolysis in the sewer system can release toxic phenol into the water table.

Waste StreamHandling Procedure
Solid Waste Collect in high-density polyethylene (HDPE) containers. Label "Toxic Solid Organic."
Liquid Waste (Mother Liquor) Segregate based on solvent (Halogenated vs. Non-Halogenated). Ensure pH is neutral (6-8) before capping to prevent pressure buildup from hydrolysis.
Contaminated Sharps Needles/Syringes used with this compound must go immediately into a rigid sharps container. Do not recap.

Emergency Response Logic

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Flush Flush with Water (15 Minutes Min) Skin->Flush Eye->Flush Air Move to Fresh Air Inhale->Air Soap Wash with Soap (Do NOT use Alcohol) Flush->Soap Medical Seek Medical Attention (Bring Structure/SDS) Flush->Medical Soap->Medical Air->Medical

Caption: Immediate emergency response workflow. Note: Never use alcohol to wash skin, as it increases permeability.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Phenyl Esters and Phenol Toxicity. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.